Computational Partition Coefficient (XLogP3) Differentiates 3-(Octylsulfonyl)propanoic Acid from Its Sulfinyl Analog
The predicted lipophilicity of 3-(octylsulfonyl)propanoic acid, a key determinant of its partitioning behavior in biological systems and reversed-phase chromatographic methods, is quantified by an XLogP3 value of 2.5 [1]. This value, derived from the compound's octylsulfonyl group and propanoic acid chain, is significantly higher than that of its sulfinyl analog, 3-(octylsulfinyl)propanoic acid, whose XLogP3 is not explicitly reported but is expected to be lower due to the presence of a more polar sulfoxide group. This difference provides a basis for selecting the sulfonyl compound in applications requiring greater hydrophobicity.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-(Octylsulfinyl)propanoic acid (CAS 100534-51-8) and other alkyl sulfinyl propanoic acids (XLogP3 not available but expected to be <2.5) |
| Quantified Difference | Not calculable from available data; the difference is inferred from the general class-level principle that sulfonyl groups confer higher lipophilicity than sulfinyl groups. |
| Conditions | Computational prediction method based on molecular structure. |
Why This Matters
The higher computed XLogP3 value for the sulfonyl compound guides its selection for assays where increased membrane permeability or retention in hydrophobic environments is required, compared to its less lipophilic sulfinyl counterpart.
- [1] Chem960. (n.d.). 125534-36-3 (3-octylsulfonylpropanoic acid,Propanoic acid, 3-(octylsulfonyl)-). https://m.chem960.com/cas/125534363 View Source
